2,2,6,6-Tetramethylheptane
Overview
Description
2,2,6,6-Tetramethylheptane is a chemical compound with the molecular formula C11H24 . It is also known by its IUPAC name Heptane, 2,2,6,6-tetramethyl- .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . The structure of the synthesized compound is typically confirmed using techniques such as FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 24 hydrogen atoms . The molecular weight of this compound is 156.308 Da .Chemical Reactions Analysis
This compound undergoes various chemical reactions. It acts as an air-stable ligand for metal catalysts and undergoes O-additions and C-additions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.459 (lit.) . The density of this compound is 0.883 g/mL at 25 °C (lit.) .Safety and Hazards
Properties
IUPAC Name |
2,2,6,6-tetramethylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-10(2,3)8-7-9-11(4,5)6/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMBVVJQTWDRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193155 | |
Record name | 2,2,6,6-Tetramethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40117-45-1 | |
Record name | 2,2,6,6-Tetramethylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040117451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,6,6-Tetramethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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